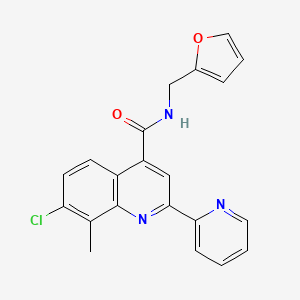
4-methyl-7-propoxy-2H-chromen-2-one
Descripción general
Descripción
4-methyl-7-propoxy-2H-chromen-2-one, also known as coumarin, is an organic compound that belongs to the class of benzopyrones. Coumarin is widely used in the field of scientific research due to its unique properties, which make it an excellent candidate for various applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-Methyl-7-propoxy-2H-chromen-2-one and its derivatives demonstrate significant potential in antimicrobial applications. Mandala et al. (2013) synthesized novel compounds structurally related to 4-methyl-7-propoxy-2H-chromen-2-one, which exhibited noteworthy antibacterial and antifungal activities. These compounds were compared with standards and their structures characterized by various spectroscopic methods. The study highlighted their potential as antimicrobial agents (Mandala et al., 2013).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 4-methyl-7-propoxy-2H-chromen-2-one are vital for understanding their chemical properties and potential applications. Manolov et al. (2008) detailed the crystal structure of a compound closely related to 4-methyl-7-propoxy-2H-chromen-2-one, providing insight into its molecular arrangement and potential for further chemical manipulation (Manolov et al., 2008).
Electroluminescent Properties
Compounds derived from 4-methyl-7-propoxy-2H-chromen-2-one have been researched for their potential in organic light-emitting diodes (OLEDs). Jung et al. (2017) synthesized derivatives and evaluated them as emitting layers in non-doped OLEDs, demonstrating their luminescence efficiency and potential in electronics (Jung et al., 2017).
Applications in Synthesis of Novel Compounds
4-Methyl-7-propoxy-2H-chromen-2-one serves as a precursor in the synthesis of various novel compounds with diverse applications. Čačić et al. (2009) synthesized thiazolidin-4-ones based on a compound structurally related to 4-methyl-7-propoxy-2H-chromen-2-one, showing the versatility of this compound in creating new chemical entities with potential biological activities (Čačić et al., 2009).
Photophysical Investigations
The photophysical properties of 4-methyl-7-propoxy-2H-chromen-2-one derivatives are significant for applications in photonics and optoelectronics. Ranjith et al. (2010) conducted a study on substituted coumarin derivatives, including those related to 4-methyl-7-propoxy-2H-chromen-2-one, to understand their fluorescence behavior, which is essential for their potential use in luminescent materials (Ranjith et al., 2010).
Propiedades
IUPAC Name |
4-methyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-6-15-10-4-5-11-9(2)7-13(14)16-12(11)8-10/h4-5,7-8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPADYVFPSZVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(cyclohexylthio)ethyl]-4-biphenylcarboxamide](/img/structure/B4818385.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4818386.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4818389.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4818392.png)

![N-(3-chloro-4-methylphenyl)-2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4818412.png)

![methyl 4-(4-fluorophenyl)-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4818427.png)
![2,5-dihydroxy-N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}benzohydrazide](/img/structure/B4818430.png)

![3-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4818439.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B4818449.png)
![3-({4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4818472.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4818485.png)